molecular formula C6H4F2IN B3048238 3,4-Difluoro-2-iodoaniline CAS No. 161958-41-4

3,4-Difluoro-2-iodoaniline

Cat. No.: B3048238
CAS No.: 161958-41-4
M. Wt: 255 g/mol
InChI Key: DFXALKKPUCPETA-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-iodoaniline (CAS: BD699161161958-41-4) is a halogenated aniline derivative featuring two fluorine atoms at the 3- and 4-positions and an iodine atom at the 2-position of the aromatic ring. This compound is commercially available with a purity of 97% and priced at ¥5182.00 per gram (1g scale) . Its structure combines electron-withdrawing fluorine and iodine substituents, rendering it a versatile intermediate in pharmaceutical and materials chemistry. The iodine atom enhances its utility in cross-coupling reactions, while fluorination improves metabolic stability and lipophilicity in bioactive molecules.

Properties

IUPAC Name

3,4-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXALKKPUCPETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449333
Record name Benzenamine, 3,4-difluoro-2-iodo-
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Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161958-41-4
Record name Benzenamine, 3,4-difluoro-2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluoro-2-iodoaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,4-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted anilines.

    Oxidation Products: Quinones or nitro compounds.

    Reduction Products: Amines or partially reduced intermediates.

Scientific Research Applications

3,4-Difluoro-2-iodoaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-iodoaniline depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

4-Fluoro-2-iodoaniline

Structural Differences :

  • Substituents: Single fluorine (4-position) and iodine (2-position) on the aniline ring.
  • Molecular Formula: C₆H₅FIN (vs. C₆H₄F₂IN for 3,4-Difluoro-2-iodoaniline).

Functional and Economic Comparison:

  • Applications: Both compounds serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.
  • The higher substitution in this compound likely contributes to its elevated cost due to synthetic complexity .

3,5-Dichloro-2,4-difluoroaniline

Structural Differences :

  • Substituents: Two chlorine atoms (3- and 5-positions) and two fluorine atoms (2- and 4-positions).
  • Molecular Formula: C₆H₃Cl₂F₂N (vs. C₆H₄F₂IN).

Functional Comparison :

  • Reactivity : Chlorine substituents reduce electrophilicity compared to iodine, limiting utility in metal-catalyzed coupling reactions. However, chlorine enhances thermal stability, making this compound suitable for high-temperature applications.

Thyroxine and Triiodothyronine Derivatives

Structural Context :

  • Thyroid hormones (e.g., thyroxine) share iodine substitution patterns with this compound. However, their polyiodinated diphenyl ether structures differ significantly from monoaromatic anilines.

Functional Insights :

  • However, its simpler structure lacks the hormonal activity of thyroxine .

Data Table: Comparative Analysis of Halogenated Anilines

Compound Name CAS Number Molecular Formula Halogen Substituents Purity Price (per gram) Key Applications
This compound BD699161161958-41-4 C₆H₄F₂IN 2-I, 3-F, 4-F 97% ¥5182.00 Pharmaceutical intermediates
4-Fluoro-2-iodoaniline 61272-76-2 C₆H₅FIN 2-I, 4-F ≥95% N/A Cross-coupling reactions
3,5-Dichloro-2,4-difluoroaniline 83121-15-7 C₆H₃Cl₂F₂N 2-F, 3-Cl, 4-F, 5-Cl 100% N/A High-temperature synthesis

Biological Activity

3,4-Difluoro-2-iodoaniline is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound features both fluorine and iodine substituents on the aromatic ring, which significantly influence its electronic properties and reactivity. The presence of these halogens can enhance the compound's binding affinity to various biological targets, making it a candidate for drug development.

Biological Activity

The biological activity of this compound is primarily studied in the context of its derivatives, which have shown potential in various applications:

  • Antimicrobial Activity : Some derivatives of this compound exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of specific bacterial strains, making them candidates for developing new antibiotics.
  • Anticancer Properties : The compound has been explored for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells through specific molecular pathways, highlighting their utility in cancer therapy.
  • Fluorescent Probes : The unique structure of this compound allows it to be used as a fluorescent probe in biological imaging. This application is particularly valuable for tracking biological processes in live cells.

Synthesis

The synthesis of this compound generally involves several steps, including halogenation and nucleophilic substitution reactions. The following table summarizes key synthetic methods:

StepReaction TypeConditionsYield
1HalogenationIodine + Fluorine sourcesVariable
2Nucleophilic SubstitutionAniline derivative with iodineHigh
3PurificationRecrystallization or chromatography>90%

These synthetic routes are optimized for scalability and efficiency in industrial applications .

Case Studies

Several studies have been conducted to evaluate the biological activity and efficacy of this compound derivatives:

  • Anticancer Study : A study explored the effects of a specific derivative on human cancer cell lines. The compound demonstrated an IC50 value of 375 nM against P2X3 receptors, indicating potent anti-nociceptive effects in neuropathic pain models .
  • Antimicrobial Testing : In another study, derivatives were tested against various bacterial strains. Results showed that certain compounds had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. The halogen substituents enhance the compound's ability to bind to these targets, influencing biochemical pathways related to cell signaling and metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.